

An In-depth Technical Guide to the Synthesis of 2-(diallylamino)ethanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethanol, 2-(diallylamino)-

CAS No.: 17719-79-8

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(diallylamino)ethanol, a versatile tertiary amine alcohol. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, experimental protocols, and analytical characterization of this compound. The primary focus is on the nucleophilic substitution reaction between diethanolamine and an allyl halide, which represents the most common and efficient route for its preparation. This guide integrates theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Versatility of 2-(diallylamino)ethanol

2-(diallylamino)ethanol, also known as N,N-diallylethanolamine, is a bifunctional organic molecule possessing both a tertiary amine and a primary alcohol functional group.[1] This unique structural combination imparts a wide range of chemical reactivity, making it a valuable intermediate in various fields of chemical synthesis. The diallyl moiety can undergo

polymerization and cross-linking reactions, rendering it a useful monomer in polymer chemistry. The hydroxyl group can be readily derivatized through esterification or etherification, and the tertiary amine can be quaternized to form ammonium salts, which often exhibit interesting biological properties.

In the pharmaceutical and drug development sectors, the 2-(diallylamino)ethanol scaffold can be found in more complex molecules and serves as a key building block for the synthesis of novel therapeutic agents. Its utility also extends to the development of corrosion inhibitors, emulsifiers, and as a ligand in coordination chemistry.

Synthetic Routes and Mechanistic Considerations

The most direct and widely employed method for the synthesis of 2-(diallylamino)ethanol is the N-alkylation of diethanolamine with an allyl halide, such as allyl chloride or allyl bromide. This reaction is a classic example of a nucleophilic substitution reaction.

The Nucleophilic Substitution Pathway

The synthesis proceeds via an SN2 mechanism, where the nitrogen atom of diethanolamine, acting as a nucleophile, attacks the electrophilic carbon of the allyl halide. The lone pair of electrons on the nitrogen atom forms a new C-N bond, while the halide ion departs as a leaving group. A crucial aspect of this synthesis is the selective N-alkylation over O-alkylation.

Fortunately, the nitrogen atom in diethanolamine is a stronger nucleophile than the oxygen atoms of the hydroxyl groups, leading to the preferential formation of the N-alkylated product.

[2][3]

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically employed. Common choices include inorganic bases like potassium carbonate or sodium carbonate, or an excess of the starting diethanolamine itself.

Caption: SN2 mechanism for the synthesis of 2-(diallylamino)ethanol.

Detailed Experimental Protocol: Synthesis of 2-(diallylamino)ethanol

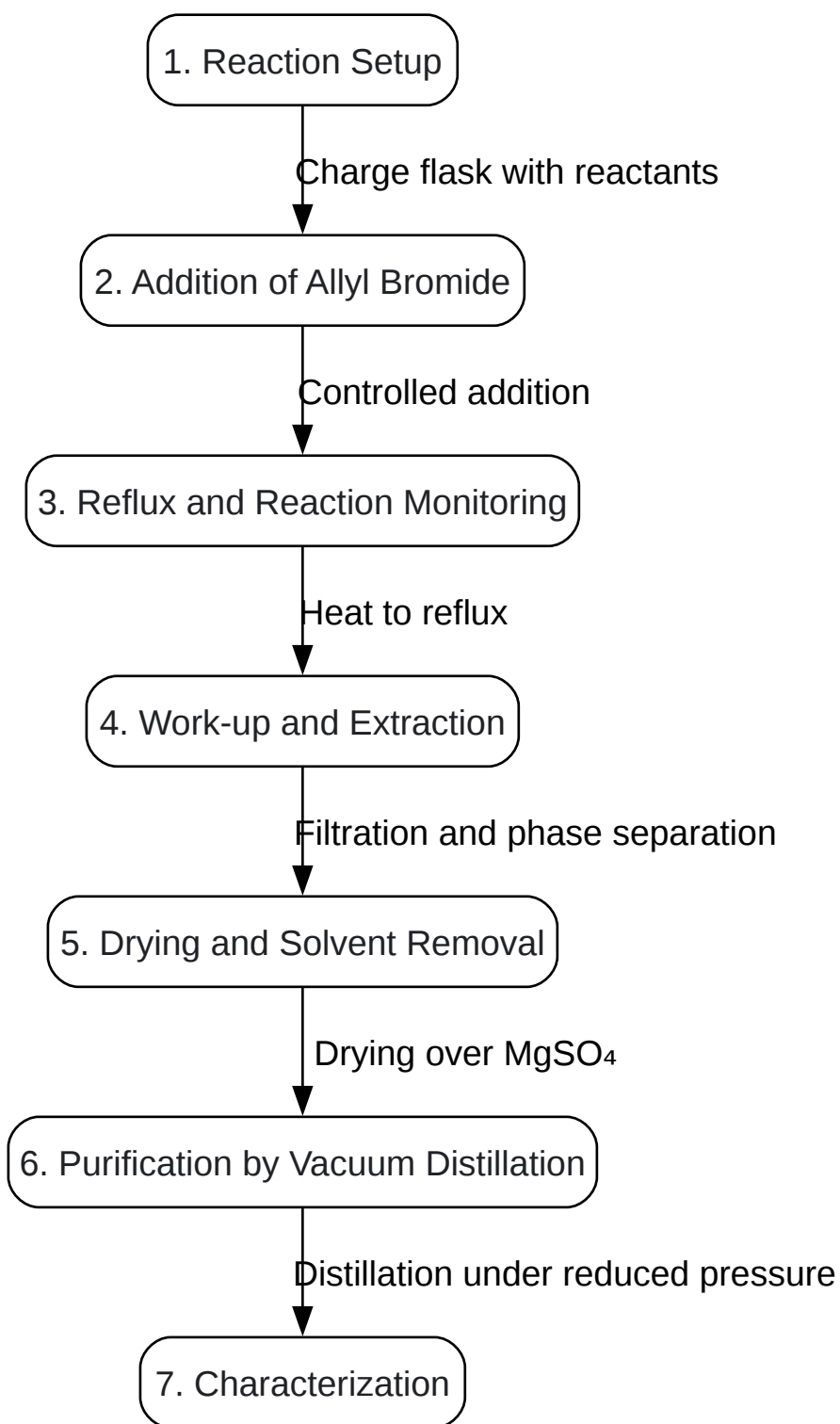
The following protocol is a robust, step-by-step methodology for the laboratory-scale synthesis of 2-(diallylamino)ethanol, derived from established principles of N-alkylation of ethanolamines.

[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Amount (mol)	Amount (g/mL)	Purity
Diethanolamine	C ₄ H ₁₁ NO ₂	105.14	1.0	105.14 g	≥99%
Allyl Bromide	C ₃ H ₅ Br	120.98	2.2	266.16 g (191.4 mL)	≥98%
Potassium Carbonate	K ₂ CO ₃	138.21	1.2	165.85 g	Anhydrous
Acetone	C ₃ H ₆ O	58.08	-	500 mL	Anhydrous
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	As needed	Anhydrous
Magnesium Sulfate	MgSO ₄	120.37	-	As needed	Anhydrous

Step-by-Step Methodology



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Caption: Experimental workflow for the synthesis of 2-(diallylamino)ethanol.

- **Reaction Setup:** In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine diethanolamine (105.14 g, 1.0 mol) and anhydrous potassium carbonate (165.85 g, 1.2 mol) in 500 mL of anhydrous acetone.
- **Addition of Allyl Bromide:** While stirring the mixture vigorously, add allyl bromide (266.16 g, 2.2 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, the flask can be cooled with a water bath.
- **Reflux and Reaction Monitoring:** After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the diethanolamine spot/peak.
- **Work-up and Extraction:** Allow the reaction mixture to cool to room temperature. Filter the solid potassium bromide and excess potassium carbonate. Wash the filter cake with a small amount of acetone. Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. To the residue, add 200 mL of water and extract with three 150 mL portions of diethyl ether.
- **Drying and Solvent Removal:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- **Purification by Vacuum Distillation:** The crude 2-(diallylamino)ethanol is then purified by vacuum distillation. The product is collected as a colorless to pale yellow liquid.

Characterization and Quality Control

The identity and purity of the synthesized 2-(diallylamino)ethanol should be confirmed by standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the allyl protons (vinylic and allylic) and the protons of the ethanol backbone. The integration of these signals should correspond to the number of protons in each environment.

- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule. The presence of peaks corresponding to the sp^2 carbons of the allyl groups and the sp^3 carbons of the ethanolamine moiety confirms the structure.[1]
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of $3400\text{-}3200\text{ cm}^{-1}$ characteristic of the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching of the alkyl and alkene groups, C=C stretching of the allyl groups (around 1640 cm^{-1}), and C-N stretching.[1][5]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M^+) at $m/z = 141$, corresponding to the molecular weight of 2-(diallylamino)ethanol.[1] Characteristic fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of water.[6][7]

Safety Considerations

- Diethanolamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
- Allyl Bromide: A lachrymator, toxic, and flammable. It should be handled in a well-ventilated fume hood.
- Potassium Carbonate: Irritant. Avoid inhalation of dust.
- Acetone and Diethyl Ether: Highly flammable solvents. All heating should be done using a heating mantle and in a well-ventilated area, away from open flames.

Always wear safety goggles, chemical-resistant gloves, and a lab coat when performing this synthesis.

Industrial-Scale Synthesis Considerations

For larger-scale industrial production, alternative synthetic routes might be considered for economic and process safety reasons. One such method involves the reaction of diethanolamine with ethylene oxide in the presence of a catalyst.[8][9] This method avoids the use of a halogenated reagent. However, it requires specialized equipment to handle gaseous and highly reactive ethylene oxide safely.

Conclusion

The synthesis of 2-(diallylamino)ethanol via N-alkylation of diethanolamine with an allyl halide is a robust and reliable method for laboratory-scale preparations. By carefully controlling the reaction conditions and employing standard purification techniques, high-purity 2-(diallylamino)ethanol can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents.
- CN102126966A - Method for synthesizing N,N-diethyl ethanolamine - Google Patents.
- **Ethanol, 2-(diallylamino)-** | C₈H₁₅NO | CID 253018 - PubChem. Available at: [\[Link\]](#)
- The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. Available at: [\[Link\]](#)
- 2-(Di-Ethylamino)ethanol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [\[Link\]](#)
- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [\[Link\]](#)
- Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants - Taylor & Francis Online. Available at: [\[Link\]](#)
- Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants - NIT Rourkela. Available at: [\[Link\]](#)
- Ethanol, 2-(di-2-propenylamino)- - NIST WebBook. Available at: [\[Link\]](#)
- Ethanol, 2-(dibutylamino)- - NIST WebBook. Available at: [\[Link\]](#)
- alkyl and alkylene bromides - Organic Syntheses Procedure. Available at: [\[Link\]](#)
- Synthesis of allylamine in ethanol - ResearchGate. Available at: [\[Link\]](#)
- CN101648880B - Preparation method of N, N-dimethylethanolamine - Google Patents.

- CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents.
- ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0251392) - Human Metabolome Database. Available at: [\[Link\]](#)
- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. Available at: [\[Link\]](#)
- US2462736A - Preparation of n,n' dimethylethanolamine - Google Patents.
- Diethylethanolamine - Wikipedia. Available at: [\[Link\]](#)
- 2-(O-ethylanilino)ethanol - NIST WebBook. Available at: [\[Link\]](#)
- Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii)... - ResearchGate. Available at: [\[Link\]](#)
- Interpretation of IR spectra (alcohols, amines and carbonyl compounds). - YouTube. Available at: [\[Link\]](#)
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [\[Link\]](#)
- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available at: [\[Link\]](#)
- IR spectra of ethanol in the gas, liquid and solid states[10]. - ResearchGate. Available at: [\[Link\]](#)
- Preparation of allyl chloride - PrepChem.com. Available at: [\[Link\]](#)
- N,N-Diethyl-2-aminoethanol - NIST WebBook. Available at: [\[Link\]](#)
- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. Available at: [\[Link\]](#)

- Identifying Alcohols Using NMR Spectroscopy - AZoM. Available at: [\[Link\]](#)

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Sources

- 1. Ethanol, 2-(diallylamino)- | C₈H₁₅NO | CID 253018 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [researchgate.net](https://www.researchgate.net) [\[researchgate.net\]](https://www.researchgate.net)
- 3. dspace.nitrkl.ac.in:8080 [\[dspace.nitrkl.ac.in:8080\]](https://dspace.nitrkl.ac.in:8080)
- 4. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [\[medcraveonline.com\]](https://www.medcraveonline.com)
- 5. Ethanol, 2-(di-2-propenylamino)- [\[webbook.nist.gov\]](https://webbook.nist.gov)
- 6. chem.libretexts.org [\[chem.libretexts.org\]](https://chem.libretexts.org)
- 7. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](https://www.docbrown.info)
- 8. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 9. CN102126966A - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 10. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of 2-(diallylamino)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104756/docs#an-in-depth-technical-guide-to-the-synthesis-of-2-diallylamino-ethanol\]](https://www.benchchem.com/product/b104756/docs#an-in-depth-technical-guide-to-the-synthesis-of-2-diallylamino-ethanol)

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